Product packaging for methyl 4-fluoro-1H-indazole-5-carboxylate(Cat. No.:CAS No. 473416-82-9)

methyl 4-fluoro-1H-indazole-5-carboxylate

Cat. No.: B1429582
CAS No.: 473416-82-9
M. Wt: 194.16 g/mol
InChI Key: LMALPYKUYVAWGI-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-1H-indazole-5-carboxylate (CAS 473416-82-9) is a high-purity fluorinated indazole derivative serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a molecular formula of C9H7FN2O2 and a molecular weight of 194.16 g/mol . As a member of the indazole heterocycle family, it represents a privileged scaffold in pharmaceutical development, with indazole-containing derivatives demonstrating a broad spectrum of pharmacological activities including antitumor, anti-inflammatory, antibacterial, and antifungal properties . The strategic incorporation of a fluorine atom at the 4-position and an ester moiety at the 5-position of the indazole ring makes this building block particularly valuable for structure-activity relationship studies, molecular diversification, and the synthesis of more complex bioactive molecules through further functional group transformations . Research indicates that indazole compounds function as key structural components in several therapeutic agents, such as the anticancer drugs Niraparib and Pazopanib, highlighting the significance of this chemotype in developing enzyme inhibitors and receptor modulators . This product is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and handle this material with appropriate personal protective equipment, ensuring proper engineering controls and adherence to safe laboratory practices .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7FN2O2 B1429582 methyl 4-fluoro-1H-indazole-5-carboxylate CAS No. 473416-82-9

Properties

IUPAC Name

methyl 4-fluoro-1H-indazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-3-7-6(8(5)10)4-11-12-7/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMALPYKUYVAWGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)NN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732984
Record name Methyl 4-fluoro-1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473416-82-9
Record name Methyl 4-fluoro-1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-fluoro-1H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base to yield the indazole core. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-1H-indazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorine and ester sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the indazole ring.

Scientific Research Applications

Methyl 4-fluoro-1H-indazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-fluoro-1H-indazole-5-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name CAS Number Molecular Formula Substituent Positions Similarity Score Key Differences
Methyl 4-fluoro-1H-indazole-6-carboxylate 885521-44-8 C₉H₇FN₂O₂ F: 4; COOMe: 6 0.75 Ester group at 6-position
4-Fluoro-1H-indazole-5-carboxylic acid 1041481-59-7 C₈H₅FN₂O₂ F: 4; COOH: 5 0.76 Carboxylic acid instead of ester
4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid 1329166-90-6 C₉H₆F₂N₂O₂ F: 4,6; COOH: 5; CH₃: 1 0.71 Additional fluorine and methyl group
5-Fluoro-1H-indazole-6-carboxylic acid 101495-01-6 C₈H₅FN₂O₂ F: 5; COOH: 6 N/A Fluorine and carboxylate positions

Structural Implications :

  • Positional Isomerism : The ester group's position (5 vs. 6) affects electronic distribution and steric interactions. For example, methyl 4-fluoro-1H-indazole-6-carboxylate (CAS: 885521-44-8) may exhibit altered reactivity in coupling reactions compared to the 5-carboxylate isomer .
  • Functional Group Variation : The carboxylic acid derivative (CAS: 1041481-59-7) lacks the methyl ester, making it more polar and less cell-permeable but a direct precursor for salt formation or amide synthesis .

Physicochemical Properties

  • Molecular Weight : Methyl 4-fluoro-1H-indazole-5-carboxylate (194.16 g/mol) is lighter than its difluoro analogue (228.13 g/mol) due to the absence of a second fluorine and methyl group .
  • Solubility : The methyl ester group improves lipid solubility compared to the carboxylic acid form (CAS: 1041481-59-7), which is more water-soluble .

Biological Activity

Methyl 4-fluoro-1H-indazole-5-carboxylate (CAS Number: 473416-82-9) is a compound belonging to the indazole family, recognized for its significant biological activities, particularly in cancer research. This article explores its biological mechanisms, biochemical interactions, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

This compound features a fluorine atom and a methyl ester group, which enhance its chemical stability and biological activity compared to other indazole derivatives. The basic structure can be represented as follows:

C9H8N2O2\text{C}_9\text{H}_8\text{N}_2\text{O}_2

Target Kinases:
The compound primarily interacts with various kinases, including checkpoint kinases (CHK1 and CHK2) and serum/glucocorticoid-regulated kinase (SGK). These interactions play crucial roles in regulating cellular pathways involved in:

  • Cell Cycle Regulation: Inhibiting these kinases can lead to cell cycle arrest, particularly in cancer cells.
  • Apoptosis: The compound promotes programmed cell death by modulating apoptotic pathways.

Biochemical Pathways

This compound influences several biochemical pathways:

PathwayEffect
Cell Cycle RegulationInduces G1/S phase arrest
ApoptosisEnhances apoptosis via p53 signaling
Gene ExpressionModulates expression of pro-apoptotic genes like Bax

Research Findings

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, demonstrating notable IC50 values:

Cell LineIC50 (µM)Reference
Hep-G23.32
K56212.17
Other Tumor CellsVaries

Case Studies

  • Antitumor Activity Analysis:
    A study demonstrated that this compound exhibited strong antiproliferative effects against Hep-G2 liver cancer cells, with an IC50 value comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) .
  • Mechanistic Insights:
    The compound's ability to upregulate p53 protein levels while downregulating MDM2 was observed in K562 cells, indicating its potential role in disrupting the p53-MDM2 interaction, a critical pathway in tumor suppression .

Applications in Medicinal Chemistry

This compound is being investigated for various applications:

  • Anticancer Therapy: Due to its ability to induce apoptosis and inhibit cell proliferation.
  • Drug Development: As a pharmacological intermediate in synthesizing more complex therapeutic agents.

Q & A

Q. What validation protocols ensure batch-to-batch consistency in large-scale synthesis?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress.
  • Quality Control : Use orthogonal methods (e.g., 19F^{19}\text{F} NMR and chiral HPLC) to verify enantiomeric excess and impurity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.